molecular formula C21H35BFNO2 B2408333 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester CAS No. 2377608-08-5

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester

Cat. No.: B2408333
CAS No.: 2377608-08-5
M. Wt: 363.32
InChI Key: YQHGORXBLHFUBJ-UHFFFAOYSA-N
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Description

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377608-08-5. It has a molecular weight of 363.32 and its IUPAC name is N-butyl-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 363.32 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is utilized in chemical synthesis, particularly in the creation of boronic esters. For example, the preparation of pinacol iodomethaneboronate, a compound structurally similar to the given compound, involves reactions with tertiary amines forming crystalline quaternary ammonium salts (Matteson & Majumdar, 1979). Additionally, similar compounds have been used in the synthesis of alkene-1,1-diboronic esters, which are useful synthetic intermediates (Matteson & Tripathy, 1974).

Catalysis

  • Compounds like this compound play a role in catalysis. For instance, the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes using bis(pinacolato)diboron as the boron source has been developed (Zhang, Dai, Liu, & Cao, 2017). This highlights the potential of such compounds in facilitating specific chemical transformations.

Functional Material Synthesis

  • Arylboronic esters, a group to which this compound belongs, have been found to exhibit unique properties such as long-lived room-temperature phosphorescence in the solid state. This discovery opens up new possibilities for their application in functional materials (Shoji et al., 2017).

Polymer Chemistry

  • In polymer chemistry, these compounds are used as building blocks. For instance, the Suzuki-Miyaura coupling polymerization utilizes dibromoarene and arylenediboronic acid (ester) to form high-molecular-weight π-conjugated polymers (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016). This exemplifies their utility in creating novel polymeric materials.

Mechanism of Action

Properties

IUPAC Name

N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHGORXBLHFUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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